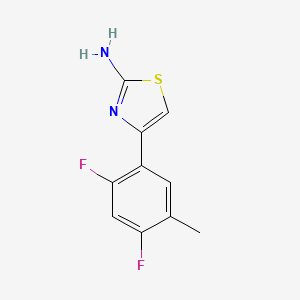

4-(2,4-Difluoro-5-methylphenyl)-1,3-thiazol-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-(2,4-difluoro-5-methylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2S/c1-5-2-6(8(12)3-7(5)11)9-4-15-10(13)14-9/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFNSJRXKXITSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-(2,4-Difluoro-5-methylphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by the presence of a thiazole ring, which is known for its versatile biological properties, including anticancer and antimicrobial activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and clinical implications.

The biological activity of thiazole derivatives often stems from their ability to interact with various biological targets. For this compound, key mechanisms include:

- Inhibition of Tumor Cell Proliferation : Studies have shown that thiazole compounds can induce apoptosis in cancer cells. The specific compound has demonstrated cytotoxicity against several cancer cell lines, with IC50 values indicating significant potency in inhibiting cell growth .

- Modulation of Enzyme Activity : Thiazoles are known to affect various enzymes involved in cancer metabolism and drug resistance. This compound may interact with P-glycoprotein (P-gp), a key player in drug efflux mechanisms, thereby enhancing the efficacy of co-administered chemotherapeutics .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the chemical structure influence biological activity. The presence of fluorine atoms and a methyl group on the phenyl ring enhances the compound's lipophilicity and receptor binding affinity. Research indicates that:

- Fluorine Substitution : The introduction of fluorine at specific positions on the phenyl ring has been correlated with increased anti-proliferative activity against cancer cells .

- Methyl Group Influence : The methyl group at the 5-position on the phenyl ring contributes to the overall electronic properties of the molecule, affecting its interaction with biological targets .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- A study demonstrated significant cytotoxicity against human glioblastoma U251 cells and human melanoma WM793 cells with IC50 values in the low micromolar range .

Antimicrobial Properties

In addition to anticancer effects, thiazole derivatives have exhibited antimicrobial properties. The compound's ability to inhibit bacterial growth has been documented in various assays, indicating its potential as an antimicrobial agent.

| Activity | Cell Line/Organism | IC50 Value (µM) |

|---|---|---|

| Anticancer | U251 | 10 |

| Anticancer | WM793 | 15 |

| Antimicrobial | E. coli | 20 |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Fluorine vs. Chlorine : Fluorinated derivatives (e.g., 4-fluoro, 5-fluoro) are associated with enhanced metabolic stability and target selectivity compared to chlorinated analogs, which may exhibit stronger hydrophobic interactions .

- Methoxy vs. Methyl groups (e.g., 5-methyl in the target compound) balance lipophilicity and steric effects .

Antibacterial Activity

- 4-(4-Fluoro-2-methylphenyl)-1,3-thiazol-2-amine : Used to synthesize Compound 18 (N-(4-(4-fluoro-2-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide), which exhibits narrow-spectrum antibacterial activity .

- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine : Demonstrates moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to the 4-fluorophenyl group enhancing target binding .

Enzyme Inhibition

- Aminothiazoles (e.g., TH-644): Inhibit RANKL- and LPS-mediated pathways in osteoclastogenesis, suggesting anti-inflammatory applications .

Physicochemical Properties

Vorbereitungsmethoden

Typical Procedure:

- Starting materials: A suitable thioamide derivative bearing the desired phenyl substitution (e.g., 2,4-difluoro-5-methylphenyl thioamide) and an α-haloketone (e.g., chloroacetone or bromoacetone).

- Reaction conditions: Reflux in ethanol or acetic acid, often with catalytic amounts of acids or bases.

- Outcome: Formation of the thiazole ring via nucleophilic attack of sulfur on the halogenated carbon, followed by cyclization.

Example:

A recent patent describes the cyclization of 2,4-difluoro-5-methylphenyl thioamide with chloroacetone, yielding the desired thiazole core with high efficiency. The process typically proceeds at temperatures around 80-120°C, with yields often exceeding 70%.

Modern Environmentally Friendly Approaches

Recent advancements focus on greener synthesis pathways, reducing organic solvent use, and employing aqueous media with phase transfer catalysts.

Aqueous Phase Transfer Catalysis:

- As described in a patent, the synthesis can be performed in aqueous media using phase transfer catalysts, facilitating the reaction between thioamide derivatives and haloketones.

- This method minimizes organic solvent consumption and produces high-purity products with environmentally benign waste streams.

Key Data:

| Method | Solvent | Catalyst | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Conventional Hantzsch | Ethanol | None | 80-120°C | 70-85% | Widely used |

| Aqueous phase transfer | Water | Tetrabutylammonium bromide | Room temp to 80°C | 75-90% | Eco-friendly |

Cyclization Using Thioamide Precursors and Halogenated Ketones

An alternative route involves the synthesis of thioamide intermediates followed by cyclization:

- Step 1: Synthesis of 2,4-difluoro-5-methylphenyl thioamide via nucleophilic substitution of 2,4-difluoro-5-methylphenyl halides with thiourea derivatives.

- Step 2: Cyclization with haloketones (e.g., chloroacetone) under reflux, often with acid catalysis (e.g., phosphorus oxychloride or polyphosphoric acid).

Reaction Conditions:

- Reflux at 80-100°C.

- Use of polar solvents like DMF or DMSO can improve yields.

- The process is scalable and suitable for industrial synthesis.

Novel Synthetic Strategies from Literature

Recent research articles, including structure-based design studies, have explored multi-step synthesis pathways involving enaminones and substituted thioureas to access the thiazole core with specific substitutions.

Example:

- Step 1: Formation of substituted enaminones via condensation of methylthiourea with α,β-unsaturated ketones.

- Step 2: Cyclization with halogenated reagents to form the thiazole ring.

- Step 3: Functionalization at specific positions to introduce fluorine atoms on the phenyl ring.

This approach allows for precise control over substitution patterns, including the incorporation of fluorine atoms at specific positions, such as 2,4-difluoro.

Summary of Key Data

| Preparation Method | Starting Materials | Reaction Conditions | Yield Range | Advantages | Notes |

|---|---|---|---|---|---|

| Traditional Hantzsch | Thioamide + Haloketone | Reflux in ethanol | 70-85% | Simple, well-established | Widely used |

| Aqueous phase transfer | Thioamide + Haloketone | Water, phase transfer catalyst | 75-90% | Environmentally friendly | Suitable for scale-up |

| Multi-step synthesis | Enaminones + Thioureas | Reflux, halogenation | 65-80% | Structural diversity | Allows fluorination control |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2,4-difluoro-5-methylphenyl)-1,3-thiazol-2-amine, and how can reaction yields be improved?

- Answer: The compound can be synthesized via nucleophilic substitution between 2,4-difluoro-5-methylbenzyl chloride and 1,3-thiazol-2-amine under basic conditions (e.g., NaOH or K₂CO₃). Microwave-assisted synthesis (e.g., 100–150°C, 10–30 min) significantly improves yields compared to conventional heating . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended.

Q. How can the structural identity of the compound be confirmed experimentally?

- Answer: Use a combination of:

- NMR spectroscopy (¹H/¹³C NMR) to confirm substituent positions and aromatic proton environments.

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- X-ray crystallography (employing SHELXL for refinement) to resolve the crystal structure, including dihedral angles between aromatic rings .

Q. What solubility and stability data are critical for experimental design?

- Answer: Solubility in common solvents (e.g., DMSO: >10 mM; aqueous buffer at pH 7.4: ~18 µg/mL) should be determined via UV-Vis or HPLC. Stability under light, heat, and oxidative conditions must be tested using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

- Answer: The electron-withdrawing fluorine atoms at the 2- and 4-positions activate the phenyl ring for electrophilic substitution but may deactivate it for nucleophilic reactions. Computational studies (DFT, Gaussian) can predict regioselectivity in Suzuki-Miyaura couplings by analyzing charge distribution and frontier molecular orbitals .

Q. What contradictions exist in crystallographic data for structurally analogous thiazole derivatives, and how can they be resolved?

- Answer: Discrepancies in dihedral angles (e.g., 9.2° vs. 19.0° in related compounds ) may arise from packing forces or hydrogen bonding. Use high-resolution synchrotron data and refine structures with SHELXL-2018/3 . Compare Hirshfeld surfaces to identify weak interactions (e.g., C–H⋯π) influencing conformation.

Q. What methodologies are recommended for investigating the compound’s biological activity against CRF1 receptors?

- Answer:

- In vitro assays: Competitive binding studies using ³H-labeled CRF and HEK-293 cells expressing CRF1 receptors.

- Functional antagonism: Measure cAMP inhibition via ELISA or fluorescence-based assays .

- SAR analysis: Synthesize derivatives (e.g., substituting methyl or fluorine groups) to map pharmacophore regions .

Key Methodological Recommendations

- Synthetic Optimization: Prioritize microwave-assisted synthesis for time and yield efficiency .

- Structural Analysis: Combine XRD with DFT calculations to resolve conformational ambiguities .

- Biological Screening: Use CRF1 receptor assays with rigorous negative controls (e.g., SSR125543A as a reference antagonist) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.